4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Description
4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid is an imidazole-based compound featuring a carbamoyl group substituted with a 2-methylpropyl (isobutyl) moiety at position 4 and a carboxylic acid group at position 4. This compound’s structural simplicity distinguishes it from more complex derivatives, such as peptide-conjugated or tetrazole-containing imidazoles, which are prevalent in pharmaceuticals like angiotensin II receptor blockers (ARBs) .
Properties
CAS No. |
91473-55-1 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(2-methylpropylcarbamoyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-10-8(13)6-7(9(14)15)12-4-11-6/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
InChI Key |
JQZKWMISQJNQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(NC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of isobutylamine with an imidazole derivative. One common method is the condensation of isobutylamine with 4-carboxyimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives with modified functional groups.
Substitution: Imidazole derivatives with substituted functional groups.
Scientific Research Applications
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and selected analogs:
*Calculated based on molecular formula C₉H₁₃N₃O₃.
Physicochemical Properties
- Solubility: The target compound’s aliphatic carbamoyl group may enhance lipid solubility compared to aromatic analogs like 5-(4-aminophenylcarbonyl)-3H-imidazole-4-carboxylic acid, which has polar amine groups. However, Olmesartan derivatives exhibit poor water solubility due to bulky biphenyl-tetrazole substituents, necessitating prodrug formulations (e.g., medoxomil ester) for improved bioavailability .
- Acidity (pKa) : The carboxylic acid group (pKa ~2-3) and imidazole ring (pKa ~6-7) dominate ionization. Brominated analogs () show lower pKa (~1.26) due to electron-withdrawing effects of bromine, while carbamoyl groups (neutral) have minimal impact .
Biological Activity
4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid, also known as 5-(isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid, is an imidazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally characterized by a carboxylic acid group and a carbamoyl moiety, which contribute to its interaction with various biological targets.
- Molecular Formula : C9H13N3O3
- Molecular Weight : 211.22 g/mol
- IUPAC Name : 4-(2-methylpropylcarbamoyl)-1H-imidazole-5-carboxylic acid
- CAS Number : 91473-55-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its binding affinity to biological targets. This interaction can modulate enzymatic activity or receptor function, influencing various metabolic pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antiviral Activity
Recent studies have explored the antiviral properties of imidazole derivatives against orthopoxviruses, including Vaccinia virus. Compounds similar in structure have shown promising results, with selectivity indices (SI) indicating their potential as antiviral agents. For instance, certain derivatives demonstrated SI values significantly higher than established antiviral drugs, suggesting that this compound may possess similar properties .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to act as a competitive inhibitor for enzymes involved in key metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications in conditions where enzyme activity needs modulation .
Antimicrobial Properties
In vitro studies have indicated that imidazole derivatives can exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic functions . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant promise.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
